N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(trifluoromethyl)benzamide
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Overview
Description
N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a trifluoromethyl group, an indoline moiety, and a morpholine ring, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
The synthesis of N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(trifluoromethyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route may involve the following steps:
Formation of the indoline moiety: Starting with a suitable precursor, the indoline ring is synthesized through cyclization reactions.
Introduction of the morpholine ring: The morpholine ring is introduced via nucleophilic substitution reactions.
Attachment of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under specific conditions.
Coupling reactions: The final step involves coupling the intermediate compounds to form the target benzamide structure.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Hydrolysis: Under acidic or basic conditions, the benzamide group can be hydrolyzed to form corresponding carboxylic acids and amines.
Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the fields of oncology and neurology.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(trifluoromethyl)benzamide can be compared with other similar compounds, such as:
N-(2-(1-methylindolin-5-yl)-2-piperidinoethyl)-2-(trifluoromethyl)benzamide: This compound features a piperidine ring instead of a morpholine ring, which may result in different chemical and biological properties.
N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(fluoromethyl)benzamide: The presence of a fluoromethyl group instead of a trifluoromethyl group can significantly alter the compound’s reactivity and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are not observed in other similar compounds.
Properties
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F3N3O2/c1-28-9-8-17-14-16(6-7-20(17)28)21(29-10-12-31-13-11-29)15-27-22(30)18-4-2-3-5-19(18)23(24,25)26/h2-7,14,21H,8-13,15H2,1H3,(H,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTAFKLETFTBRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CC=C3C(F)(F)F)N4CCOCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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